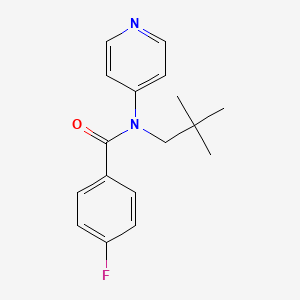

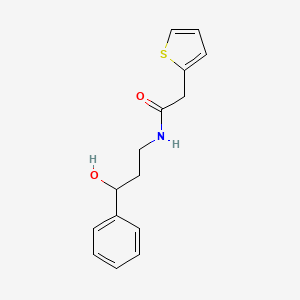

![molecular formula C16H14N2S2 B3002892 4-(Phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 40277-42-7](/img/structure/B3002892.png)

4-(Phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(Phenylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a six-membered ring containing nitrogen atoms at positions 1 and 3, and it is a crucial structure found in many biological molecules, including thiamine, cytosine, and uracil. The presence of a phenylsulfanyl group suggests potential interactions through pi-stacking and hydrogen bonding, which could be relevant for biological activity.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves cyclocondensation reactions, as seen in the synthesis of ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate, which was achieved through a Biginelli three-component cyclocondensation reaction . Similarly, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involved reactions with various alkylants, leading to the formation of thieno[2,3-d]pyrimidines . These methods could potentially be adapted for the synthesis of 4-(Phenylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using X-ray crystallography and optimized using density functional theory (DFT) . For instance, the structure of 2-Benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile was determined, showing that the phenylsulfanyl and benzylsulfanyl groups are twisted out of the plane of the central ring . This information is crucial for understanding the three-dimensional conformation and potential reactivity of the compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including alkylation, nitrosation, and reactions with nucleophiles . For example, 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile reacted with chloroacetic acid derivatives to form thieno[2,3-d]pyrimidines . These reactions can be used to modify the structure and properties of the compound for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be studied through spectroscopic methods such as FT-IR, NMR, and Mass spectroscopy . Theoretical calculations, including DFT, can provide insights into the electronic structure, such as molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties . For instance, the vibrational spectroscopic study of 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile provided information on the molecule's structure and potential chemotherapeutic properties .

Mécanisme D'action

Target of Action

The primary targets of 4-(Phenylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine are cyclooxygenase-2 (COX-2) and alpha (1)-adrenergic receptor (alpha (1)-AR) subtypes . COX-2 is an enzyme that plays a crucial role in inflammation and pain, making it a significant target for anti-inflammatory drugs . Alpha (1)-AR is a class of G protein-coupled receptors that are targets for catecholamines, especially norepinephrine (noradrenaline), and epinephrine (adrenaline) .

Mode of Action

This compound acts as a potent inhibitor of COX-2 , thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain. It also behaves as a potent antagonist of alpha (1)-AR subtypes , which can lead to a decrease in smooth muscle contraction, thus potentially providing relief in conditions like hypertension.

Biochemical Pathways

The compound’s action on COX-2 affects the arachidonic acid pathway , leading to a decrease in the production of prostaglandins . Its antagonistic action on alpha (1)-AR subtypes can affect catecholamine signaling pathways , potentially leading to a decrease in smooth muscle contraction .

Result of Action

The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins . This can result in a reduction of inflammation and pain. The antagonistic action on alpha (1)-AR subtypes can lead to a decrease in smooth muscle contraction , potentially providing relief in conditions like hypertension.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability1

Safety and Hazards

The safety and hazards associated with “4-(Phenylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” are not explicitly mentioned in the available resources. It’s important to handle all chemical compounds with appropriate safety measures.

Orientations Futures

Propriétés

IUPAC Name |

4-phenylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S2/c1-2-6-11(7-3-1)19-15-14-12-8-4-5-9-13(12)20-16(14)18-10-17-15/h1-3,6-7,10H,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVGIWJQRGZZSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=CN=C3SC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

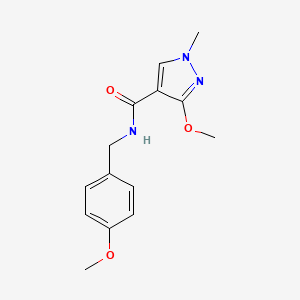

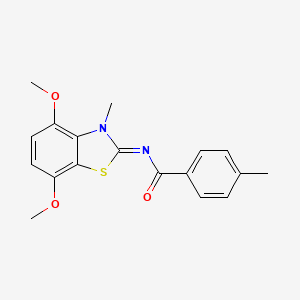

![5-benzyl-3-(4-ethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B3002810.png)

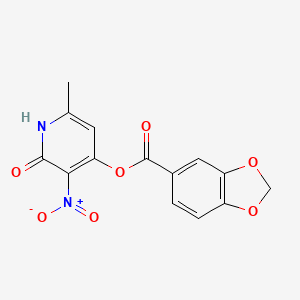

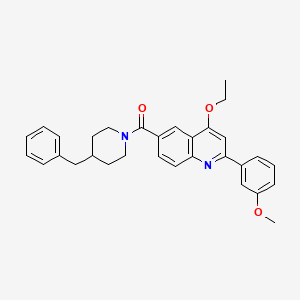

![N-(2,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3002812.png)

![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/no-structure.png)

![(E)-2-((2-methoxyphenethyl)amino)-3-(((2-methoxyphenethyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3002817.png)

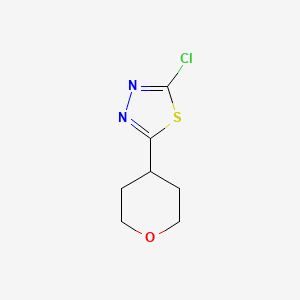

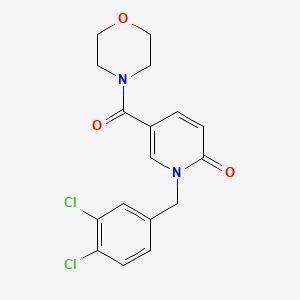

![5-[(4-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride](/img/structure/B3002832.png)